![molecular formula C16H19NO2 B14008227 8-(3,4-Dimethylphenyl)-8-azaspiro[4.4]nonane-7,9-dione CAS No. 78045-30-4](/img/structure/B14008227.png)
8-(3,4-Dimethylphenyl)-8-azaspiro[4.4]nonane-7,9-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(3,4-Dimethylphenyl)-8-azaspiro[44]nonane-7,9-dione is a complex organic compound featuring a spirocyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3,4-Dimethylphenyl)-8-azaspiro[4.4]nonane-7,9-dione typically involves multi-step organic reactions. One common method includes the use of organocatalytic asymmetric tandem Nazarov cyclization/semipinacol rearrangement reactions. This method allows for the construction of chiral spiro[4.4]nonane-1,6-diones with high enantiomeric excess . Another approach involves the gold-catalyzed cyclization of 2,2-bis(3-arylprop-2-yn1-yl)malonic acid, which proceeds smoothly under mild conditions to yield the desired spiro compounds .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of efficient catalysts and optimized reaction conditions is crucial for large-scale synthesis. For instance, the gold-catalyzed cyclization method mentioned earlier can be adapted for industrial production due to its mild reaction conditions and high efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
8-(3,4-Dimethylphenyl)-8-azaspiro[4.4]nonane-7,9-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the spirocyclic structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride or sodium borohydride for reduction, and nucleophiles like amines or alkoxides for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spirocyclic ketones, while reduction can produce spirocyclic alcohols or amines.
Wissenschaftliche Forschungsanwendungen
8-(3,4-Dimethylphenyl)-8-azaspiro[4.4]nonane-7,9-dione has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Wirkmechanismus
The mechanism of action of 8-(3,4-Dimethylphenyl)-8-azaspiro[4.4]nonane-7,9-dione involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. For example, it may act as an inhibitor or activator of specific enzymes, influencing biochemical pathways and cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,7-Triazaspiro[4.4]nonane-2,4-dione: This compound shares a similar spirocyclic structure and has been studied for its antimicrobial and anticancer activities.
3,8-Dimethyl-2,7-dioxaspiro[4.4]nonane-1,6-dione:
Uniqueness
8-(3,4-Dimethylphenyl)-8-azaspiro[4.4]nonane-7,9-dione is unique due to its specific substitution pattern and the presence of the dimethylphenyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
78045-30-4 |
|---|---|
Molekularformel |
C16H19NO2 |
Molekulargewicht |
257.33 g/mol |
IUPAC-Name |
2-(3,4-dimethylphenyl)-2-azaspiro[4.4]nonane-1,3-dione |
InChI |
InChI=1S/C16H19NO2/c1-11-5-6-13(9-12(11)2)17-14(18)10-16(15(17)19)7-3-4-8-16/h5-6,9H,3-4,7-8,10H2,1-2H3 |
InChI-Schlüssel |
XMIDSPCGOTZDNW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)N2C(=O)CC3(C2=O)CCCC3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


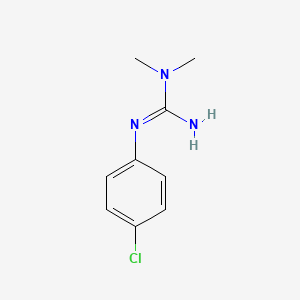
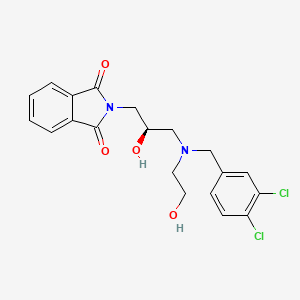
![N-[(2-Imino-4-methyl-1,3-thiazol-5-ylidene)amino]-2,3-dimethyl-aniline](/img/structure/B14008167.png)

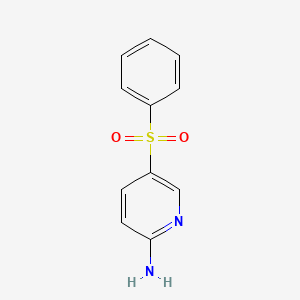
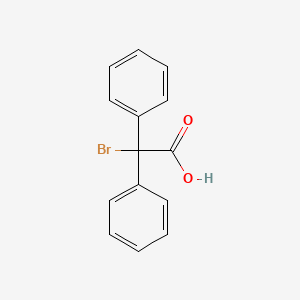
![2-[carboxymethyl-[(1S,2S,3S,5R)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]amino]acetic acid;2,2,2-trifluoroacetic acid](/img/structure/B14008174.png)
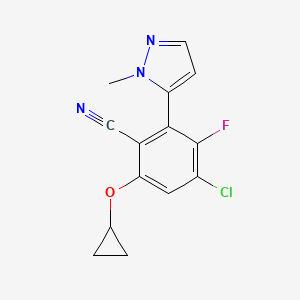

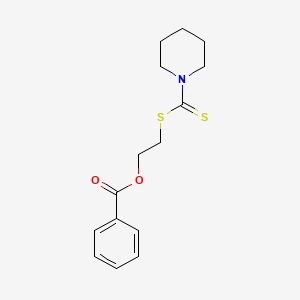
![2-[(2-Methoxy-2-phenylethyl)amino]ethanol](/img/structure/B14008193.png)
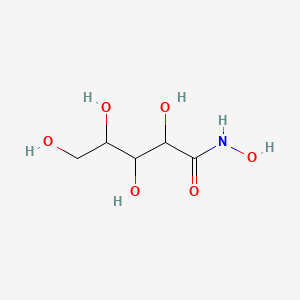
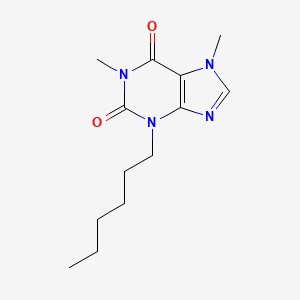
![5-Chloro-2-[(chloromethyl)sulfanyl]-1,3-benzothiazole](/img/structure/B14008215.png)
